Lonsurf is the trade name for a fixed-dose combination of trifluridine and tipiracil hydrochloride, developed by Taiho Pharmaceutical Co., Ltd. [, ]. It belongs to the class of antimetabolite antineoplastic agents, specifically a nucleoside analog []. It functions as a nucleic acid synthesis inhibitor []. Lonsurf serves as a research tool for studying DNA synthesis, thymidylate synthase inhibition, and the role of thymidine phosphorylase in cancer progression [, , ].
Biomarker Development: Further research is needed to identify predictive biomarkers that can identify patients most likely to benefit from Lonsurf treatment []. This could involve investigating genetic markers, protein expression patterns, or circulating microRNAs.
Combination Therapies: Exploring the potential of Lonsurf in combination with other anticancer agents, such as immunotherapy or targeted therapies, could enhance its efficacy and expand its applicability [, ].
Mechanism of Resistance: Investigating the mechanisms underlying resistance to Lonsurf is crucial for developing strategies to overcome or circumvent drug resistance [, ].
Lonsurf is a combination medication consisting of two active components: trifluridine and tipiracil. It is primarily indicated for the treatment of advanced metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma in patients who have previously undergone multiple lines of chemotherapy. The drug works by inhibiting DNA synthesis in cancer cells, thereby reducing their proliferation. Lonsurf was developed by Taiho Oncology, a subsidiary of Taiho Pharmaceutical, and has been approved for use in various regions including the United States and Europe .
Lonsurf is classified as an oral antineoplastic agent. Its active components are:
The drug is available in two dosage strengths: 15 mg of trifluridine with 6.14 mg of tipiracil, and 20 mg of trifluridine with 8.19 mg of tipiracil, both presented as film-coated tablets .
Trifluridine is synthesized through a multi-step chemical process involving the introduction of fluorine atoms into the thymidine structure. This fluorination enhances its stability and efficacy as an antitumor agent. Tipiracil is synthesized by modifying existing thymidine derivatives to inhibit thymidine phosphorylase effectively.
The synthesis typically involves:
The molecular structure of Lonsurf can be described as follows:
The combination allows trifluridine to be effectively incorporated into DNA, leading to cytotoxic effects in rapidly dividing cancer cells .
Upon administration, trifluridine undergoes phosphorylation to form its active triphosphate form, which is then integrated into DNA during replication. This incorporation results in:
Tipiracil plays a crucial role by inhibiting the enzymatic breakdown of trifluridine, thereby increasing its plasma concentration and therapeutic efficacy .
Lonsurf's mechanism involves:
Pharmacokinetic studies indicate that after oral administration, trifluridine has a half-life ranging from 1.4 to 2.1 hours, while tipiracil has a half-life between 2.1 to 2.4 hours .
Lonsurf is primarily used in oncology for:
Research continues into additional applications of Lonsurf in combination therapies with other agents like bevacizumab, aiming to enhance its efficacy against various solid tumors .
Trifluridine (FTD), a thymidine analog, exerts cytotoxicity through massive misincorporation into genomic DNA. Intracellularly, FTD undergoes phosphorylation by thymidine kinase to form trifluridine monophosphate (FTD-MP), which inhibits thymidylate synthase (TS), depleting deoxythymidine triphosphate (dTTP) pools. Subsequent conversion to trifluridine triphosphate (FTD-TP) facilitates its incorporation into DNA during replication [4] [9]. Unlike 5-fluorouracil (5-FU), FTD incorporation induces replication fork arrest and DNA strand breaks due to altered DNA topology. This disrupts DNA synthesis and causes chromosomal instability, including:
Table 1: Mechanisms of Trifluridine-Induced DNA Damage
DNA Lesion Type | Biological Consequence | Detection Method |
---|---|---|
Single-stranded breaks | Replication fork stalling | RPA32 foci formation |
Double-stranded breaks | Chromosome fragmentation | γH2AX/MDC1 co-localization |
Ultrafine bridges (UFBs) | Aberrant anaphase segregation | Anaphase-specific imaging |
Micronuclei | Nuclear envelope disruption; apoptosis | Fluorescent cell-cycle markers |
Tipiracil (TPI) is a potent thymidine phosphorylase (TP) inhibitor (IC₅₀ = 0.014 µM), crucial for stabilizing FTD bioavailability [1] [5]. TP catabolizes thymidine (and FTD) into inactive trifluoromethyluracil (FTY) and 2-deoxy-D-ribose (2dDR). TPI blocks this degradation, increasing FTD exposure by ~37-fold in plasma [5] [8]. Beyond pharmacokinetic enhancement, TPI exerts antiangiogenic effects by suppressing 2dDR, a metabolite that promotes endothelial cell migration and vascular endothelial growth factor (VEGF) expression [3] [6]. Key findings include:
Table 2: Comparative Inhibition of Thymidine Phosphorylase
Inhibitor | IC₅₀ (µM) | Inhibition Type | Secondary Anti-Tumor Effects |
---|---|---|---|
Tipiracil (TPI) | 0.014 | Competitive | Antiangiogenesis via 2dDR suppression |
7-Deazaxanthine | 41.0 | Non-competitive | None reported |
Dihydropyrimidone-12 | 303.5 | Non-competitive | Cytotoxicity-negative |
Lonsurf’s dual mechanism—combining TS inhibition and DNA-directed cytotoxicity—distinguishes it from classical fluoropyrimidines. Unlike 5-FU, which primarily inhibits TS after metabolic activation, FTD directly incorporates into DNA, causing structural dysfunction independent of p53 status [4] [9]. Key differentiators include:
Table 3: Comparison of Lonsurf vs. Classical Fluoropyrimidines
Mechanistic Attribute | 5-FU/Capecitabine | FTD/TPI (Lonsurf) |
---|---|---|
Primary molecular target | Thymidylate synthase (TS) | TS + DNA incorporation |
p53 dependency | High (induces G1 arrest) | Low (induces G2 arrest) |
Resistance factors | DPD overexpression; TP mutations | Limited by TPI’s TP blockade |
Angiogenesis modulation | Indirect via metabolite accumulation | Direct via TP inhibition |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7